Product packaging for 2-(4-Bromobenzyl)benzo[d]oxazole(Cat. No.:CAS No. 76284-87-2)

2-(4-Bromobenzyl)benzo[d]oxazole

Cat. No.: B1617293
CAS No.: 76284-87-2
M. Wt: 288.14 g/mol
InChI Key: GAKVIUPIYZMQBR-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)benzo[d]oxazole (CAS 76284-87-2) is a high-purity chemical building block with the molecular formula C14H10BrNO and a molecular weight of 288.14 g/mol . It belongs to the class of 2-substituted benzoxazoles, which are privileged scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of pharmacological activities . Researchers value this heterocyclic compound as a versatile precursor for synthesizing novel bioactive molecules. The benzoxazole core is recognized for its significant research applications in developing compounds with anti-inflammatory , antimicrobial , and anticonvulsant properties. Furthermore, benzo[d]oxazole-based derivatives are being actively investigated in neuropharmacology, with studies showing their potential in Alzheimer's disease research by protecting against β-amyloid-induced toxicity and modulating the Akt/GSK-3β/NF-κB signaling pathway . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrNO B1617293 2-(4-Bromobenzyl)benzo[d]oxazole CAS No. 76284-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKVIUPIYZMQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227167
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76284-87-2
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076284872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-((4-bromophenyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Advanced Analytical Characterization of 2 4 Bromobenzyl Benzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of 2-(4-bromobenzyl)benzo[d]oxazole, offering unambiguous insights into its proton and carbon frameworks.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its molecular structure. The methylene (B1212753) protons of the benzyl (B1604629) group typically appear as a singlet around δ 4.22 ppm. nih.gov The aromatic protons of the benzoxazole (B165842) and the 4-bromobenzyl moieties resonate in the downfield region, generally between δ 7.24 and 7.71 ppm. nih.gov The protons on the benzoxazole ring typically show complex multiplicity, while the protons on the 4-bromobenzyl group exhibit a characteristic AA'BB' system due to the bromine substitution.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Reference
Methylene (-CH₂-) ~4.22 Singlet nih.gov
Aromatic (Benzoxazole & Bromobenzyl) ~7.24 - 7.71 Multiplet nih.gov

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The benzoxazole ring itself is characterized by several distinct signals, including the key C=N carbon. The carbon atoms of the 4-bromobenzyl group are also clearly resolved. The methylene carbon signal appears around δ 34.5 ppm. nih.gov The aromatic carbons resonate in the range of approximately δ 110.4 to 164.6 ppm. nih.gov The carbon attached to the bromine atom typically appears around δ 121.8 ppm, while the quaternary carbon of the benzoxazole ring (C2) is found further downfield at about δ 164.6 ppm. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Reference
Methylene (-CH₂-) ~34.5 nih.gov
Aromatic & Heterocyclic Carbons ~110.4 - 151.0 nih.gov
C-Br ~121.8 nih.gov
C=N (Benzoxazole C2) ~164.6 nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not extensively reported in the provided search results, these techniques are routinely employed for the definitive assignment of complex NMR spectra.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons within the benzoxazole and the 4-bromobenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons, for instance, linking the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for confirming the connectivity between the benzyl group and the benzoxazole core.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N stretching vibration of the oxazole (B20620) ring usually appears in the region of 1630-1680 cm⁻¹. The C-O-C stretching of the ether linkage within the benzoxazole ring would likely produce a strong band around 1240 cm⁻¹. Furthermore, the C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 287 and 289 g/mol , reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for such compounds often involve the cleavage of the benzyl group, leading to the formation of a stable benzoxazolyl cation and a bromobenzyl radical or cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a highly accurate determination of the molecular mass of this compound, allowing for the calculation of its elemental composition. For the protonated molecule [M+H]⁺, the calculated m/z would be very close to the theoretical value, providing strong evidence for the assigned molecular formula of C₁₄H₁₀BrNO. For instance, the predicted m/z for the [M+H]⁺ adduct of the related compound 2-(4-bromophenyl)benzo[d]oxazole is 273.98622. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, researchers can determine bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.

Illustrative Crystallographic Data for a Benzoxazole Derivative (Note: The following data is for illustrative purposes and does not represent experimentally determined values for this compound)

ParameterDescriptionExample Value
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 10.12 Å, b = 5.43 Å, c = 22.56 Å, β = 98.7°
Volume (V)The volume of the unit cell.1223 ų
ZThe number of molecules in the unit cell.4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of conjugated π systems and other chromophores.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the benzoxazole ring and the bromophenyl group. The benzoxazole system itself is a known chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. While specific experimental spectra for this compound are not widely reported, the expected electronic transitions are summarized in the illustrative table below.

Illustrative UV-Vis Absorption Data for a Benzoxazole Derivative (Note: The following data is for illustrative purposes and does not represent experimentally determined values for this compound)

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~280-320~10,000 - 20,000π → π
Cyclohexane~275-315~9,500 - 19,000π → π

Computational and Theoretical Investigations of 2 4 Bromobenzyl Benzo D Oxazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. nih.gov It offers a balance between accuracy and computational cost, making it an effective method for evaluating structural characteristics and electronic properties. nih.gov For benzoxazole (B165842) derivatives, DFT is frequently employed to predict thermodynamic parameters, confirm conformational stability, and understand the influence of various substituents on the molecule's electronic landscape. The electron-withdrawing nature of the bromine atom in 2-(4-bromobenzyl)benzo[d]oxazole, for instance, is known to reduce the electron density on the benzoxazole ring system.

Before predicting other properties, determining the most stable three-dimensional structure of the molecule is essential. Geometry optimization calculations using DFT allow for the location of energy minima on the potential energy surface, which correspond to stable conformers. nih.gov For a molecule like this compound, with a flexible benzyl (B1604629) group, several conformations may exist due to rotation around the single bonds.

Computational studies on similar structures have shown that different rotamers can have varying degrees of stability. nih.gov The analysis involves calculating the geometric parameters (bond lengths, bond angles, and dihedral angles) for each optimized conformer. These theoretical values can then be compared with experimental data from X-ray crystallography, where available, to validate the computational method. For example, the crystal structure of a related compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was determined to have specific bond lengths and angles that computational models would aim to replicate. uzh.ch

Table 1: Representative Calculated Geometric Parameters for a Benzoxazole Derivative Core Structure

ParameterBond/AngleTypical Calculated Value
Bond LengthC-O (oxazole)~ 1.37 Å
Bond LengthC=N (oxazole)~ 1.31 Å
Bond LengthC-Br~ 1.91 Å
Bond AngleO-C-N (oxazole)~ 115°
Dihedral AngleC-C-C-C (benzyl torsion)Varies with conformation

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This intramolecular charge transfer is a key aspect of many chemical reactions. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and other reactivity descriptors.

Table 2: Illustrative FMO Energy and Reactivity Descriptors

ParameterDescriptionRepresentative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5
ΔE (HOMO-LUMO Gap)Energy difference (ELUMO - EHOMO)4.0 to 5.0
Ionization Potential (I)≈ -EHOMO5.5 to 6.5
Electron Affinity (A)≈ -ELUMO0.5 to 1.5

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map signify different potential values. Regions of negative electrostatic potential, typically colored in shades of red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole ring, indicating their nucleophilic character. The hydrogen atoms and the region around the bromine atom would likely exhibit positive potential, highlighting their electrophilic character. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). materialsciencejournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 3: Representative NBO Analysis - Second-Order Perturbation Energies E(2)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π (C=C)π* (C=N)> 20π-conjugation in aromatic system
LP (N)π* (C=C)~ 30-40Lone pair delocalization
LP (O)σ* (C-N)~ 5-15Hyperconjugation
σ (C-H)σ* (C-C)~ 2-5σ-bond delocalization

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly using DFT, are highly effective in predicting various spectroscopic parameters. nih.gov By computing properties like vibrational frequencies and nuclear magnetic shielding constants, theoretical spectra can be generated that aid in the interpretation of experimental data from techniques like FT-IR, FT-Raman, and NMR.

For vibrational spectroscopy, calculations can predict the wavenumbers and intensities of fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding of nuclei, which can then be converted into chemical shifts (δ) for comparison with ¹H and ¹³C NMR spectra. nih.gov These predictions are invaluable for confirming the molecular structure and assigning experimental signals.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape in solution, revealing the most populated conformations and the energy barriers between them. Furthermore, if this molecule is being studied for its biological activity, MD simulations combined with molecular docking can elucidate how it binds to a target protein. nih.gov These simulations can quantify the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex, providing a dynamic picture of the binding event. nih.gov

In Silico Approaches to Structure-Reactivity Correlations

Computational chemistry offers a powerful lens through which to examine the intricate relationship between the three-dimensional arrangement of atoms in a molecule and its chemical reactivity. For this compound, methods such as Density Functional Theory (DFT) are instrumental in elucidating its electronic structure and reactivity patterns. These theoretical calculations can predict various molecular properties, including optimized geometry, electronic distribution, and frontier molecular orbitals, which are fundamental to understanding its chemical behavior.

While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the public domain, the principles of computational analysis can be applied to predict its characteristics. Such studies would typically involve optimizing the molecule's geometry to find its most stable conformation. This process provides key data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric profile.

Following geometry optimization, calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its ability to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions within the molecule. For this compound, the nitrogen and oxygen atoms of the benzoxazole ring are expected to be electron-rich, while the bromine atom on the benzyl group introduces a region of interest for various interactions, including halogen bonding.

To illustrate the type of data generated from such computational investigations, the following tables present hypothetical but realistic values for the structural and electronic properties of this compound, based on principles of computational chemistry.

Table 1: Predicted Geometrical Parameters for this compound

ParameterValue
Bond Lengths (Å)
C-Br1.91
C-O (oxazole)1.37
C=N (oxazole)1.31
C-N (oxazole)1.39
C-C (benzyl bridge)1.51
Bond Angles (°) **
O-C-N (oxazole)115.0
C-C-Br119.5
C-CH2-C (benzyl)112.0
Dihedral Angles (°) **
Benzoxazole-Benzyl Torsion85.0

Note: These values are illustrative and would require specific DFT calculations for validation.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

PropertyPredicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Dipole Moment 2.5 D
Electron Affinity 1.1 eV
Ionization Potential 8.0 eV
Global Hardness (η) 2.65 eV
Global Electrophilicity (ω) 1.8 eV

Note: These values are hypothetical and serve as an example of data obtained from in silico studies.

The data presented in these tables, once validated through rigorous computational studies, would provide a quantitative basis for understanding the structure-reactivity relationships of this compound. For instance, the HOMO-LUMO gap would offer insights into its stability and potential for participating in chemical reactions. The MEP map would highlight the sites susceptible to nucleophilic or electrophilic attack, guiding the design of new synthetic routes or the prediction of its interactions with biological targets.

Chemical Reactivity and Mechanistic Studies of 2 4 Bromobenzyl Benzo D Oxazole

Electrophilic and Nucleophilic Reactions on the Bromobenzyl Moiety

The bromobenzyl portion of the molecule is a primary site for a variety of chemical reactions, largely dictated by the presence of the bromine atom and the phenyl ring.

Reactions at the Bromine Atom

The bromine atom on the phenyl ring is a key functional group that readily participates in a range of nucleophilic substitution and cross-coupling reactions. Serving as a good leaving group, it allows for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The C(sp²)–Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples with 2-(4-bromobenzyl)benzo[d]oxazole are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of aryl bromides is a highly general and widely used reaction. tandfonline.comsemanticscholar.org For instance, the reaction of a similar compound, 4-(4-bromophenyl)-2,5-dimethyloxazole, with substituted phenyl boronic acids has been reported to yield biphenyl-substituted oxazole (B20620) derivatives. ijpsonline.com This suggests that this compound would be a suitable substrate for such transformations to generate derivatives with a biphenyl (B1667301) structure.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This reaction is a powerful tool for the synthesis of aryl-alkynes, which are valuable intermediates in the synthesis of more complex molecules. The mild reaction conditions make it a versatile method. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide. It is known for its tolerance of a wide variety of functional groups. chemicalbook.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for the synthesis of arylamines. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to give the arylamine product. mdpi.com

Nucleophilic Aromatic Substitution (SNAr):

Direct nucleophilic displacement of the bromine atom is generally difficult for aryl bromides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. In the case of this compound, the benzoxazolylmethyl substituent is not a strong activating group for SNAr reactions. Therefore, reactions with nucleophiles at the bromine-bearing carbon are more likely to proceed via transition-metal catalysis.

Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS):

The phenyl ring of the bromobenzyl moiety is generally deactivated towards electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of both the bromine atom and the benzoxazol-2-ylmethyl group. studymind.co.uk Consequently, harsh reaction conditions would be required for electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. msu.edulibretexts.orgnih.gov When such reactions are forced, the substitution pattern would be directed by the existing substituents. The bromine atom is an ortho-, para-director, while the directing influence of the benzoxazol-2-ylmethyl group would also need to be considered.

Nucleophilic Aromatic Substitution (NAS):

As mentioned previously, nucleophilic aromatic substitution on the phenyl ring is unlikely due to the lack of strong electron-withdrawing groups to stabilize the Meisenheimer intermediate.

Reactivity of the Benzo[d]oxazole Core

The benzo[d]oxazole ring system has its own distinct reactivity, influenced by the fused benzene (B151609) ring and the oxazole heterocycle.

Substitution Reactions on the Benzo Ring

Electrophilic substitution on the fused benzene ring of the benzoxazole (B165842) core is possible. The benzoxazole moiety as a whole can influence the position of substitution. In general, electrophilic attack on benzoxazole derivatives can occur, and the position of substitution is dependent on the reaction conditions and the nature of the electrophile. For some 2-substituted benzoxazoles, electrophilic substitution has been observed at the 5- or 6-position of the benzo ring. For example, sulfonation of a related benzoxazole derivative has been shown to lead to substitution at the 5-position. studymind.co.uk

Nucleophilic substitution on the benzo ring is generally not favored unless activated by strongly electron-withdrawing substituents, which are not present in the parent this compound molecule. researchgate.net

Reactions at the Oxazole Nitrogen and Oxygen Atoms

The nitrogen and oxygen atoms of the oxazole ring are key sites of reactivity. The nitrogen atom, being a pyridine-type nitrogen, is basic and can be protonated or alkylated.

N-Alkylation and N-Acylation: The nitrogen atom in the oxazole ring can act as a nucleophile and react with electrophiles. N-alkylation with alkyl halides can lead to the formation of quaternary oxazolium salts. ijpsonline.com Similarly, N-acylation with acyl halides or anhydrides can also occur at the nitrogen atom. tandfonline.com For instance, N-alkylation of 2-aminobenzoxazole (B146116) with α-bromoketones has been reported to yield N-alkylated products. ijpsonline.com

Smiles Rearrangement: An interesting reaction involving the broader benzoxazole structure is the Smiles rearrangement. In a related system, benzo[d]oxazol-2-amine derivatives have been shown to react with 4-bromobenzylamine, suggesting the possibility of complex rearrangements involving the benzoxazole core. nih.govstudymind.co.uk

Mechanistic Elucidation of Synthetic Routes and Transformations

The synthesis of this compound and its subsequent transformations involve several key mechanistic steps.

One of the common synthetic routes involves the condensation of 2-aminophenol (B121084) with a derivative of 4-bromophenylacetic acid, such as the corresponding aldehyde or acid chloride. nih.govmdpi.com A plausible mechanism for the synthesis from a tertiary amide and 2-aminophenol, promoted by triflic anhydride (B1165640) (Tf₂O), has been proposed and is illustrative of the general cyclization process. nih.gov

Mechanism of Tf₂O-Promoted Synthesis of 2-Substituted Benzoxazoles:

Activation of the Amide: The tertiary amide reacts with triflic anhydride (Tf₂O) in the presence of a mild base like 2-fluoropyridine (B1216828) to form a highly reactive amidinium salt intermediate.

Nucleophilic Attack: The amino group of 2-aminophenol acts as a nucleophile and attacks the electrophilic carbon of the amidinium salt.

Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then attacks the carbon of the newly formed intermediate in an intramolecular fashion, leading to a cyclized intermediate.

Elimination: The final step involves the elimination of a molecule of water and other byproducts to afford the aromatic 2-substituted benzoxazole. nih.gov

A similar mechanism can be envisioned for the reaction of 2-aminophenol with 4-bromobenzaldehyde, which would proceed through the formation of a Schiff base intermediate followed by cyclization and oxidation.

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling:

The mechanism of palladium-catalyzed cross-coupling reactions at the bromine atom of the bromobenzyl moiety generally follows a well-established catalytic cycle:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organometallic coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent.

Catalytic Aspects in Reactions Involving this compound

The bromine atom on the benzyl (B1604629) group of this compound makes it a valuable substrate for various catalytic cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The compound's utility is particularly evident in palladium-catalyzed processes, which leverage the reactivity of the aryl bromide.

One of the most significant applications is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the carbon-bromine bond is activated by a palladium catalyst, enabling the coupling of the benzoxazole moiety with a boronic acid derivative. This provides a direct route to synthesize more complex biaryl structures. For instance, the reaction of this compound with phenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), yields 2-(Biphenyl-4-yl)benzo[d]oxazole in high yield. This transformation highlights the role of the bromine atom as an excellent leaving group in the catalytic cycle.

The efficiency of such catalytic reactions can be influenced by various factors, including the choice of catalyst, solvent system, and temperature. Research into related benzoxazole syntheses has explored the use of various catalytic systems, including nanoparticle-based catalysts, to improve reaction conditions and yields, often aligning with green chemistry principles. chemicalbook.com For example, the synthesis of a related compound, 2-(4-bromophenyl)benzo[d]oxazole, has been achieved using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles, demonstrating an efficient, solvent-free catalytic method. chemicalbook.com While this is a different isomer, it underscores the ongoing research into advanced catalytic methods for this class of compounds.

Detailed findings from a representative catalytic reaction involving this compound are presented below.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Reaction of this compound

Reactant A Reactant B Catalyst Conditions Product Yield Reference

Investigation of Reaction Intermediates and Transition States

Understanding the transient species—reaction intermediates and transition states—is crucial for optimizing reaction conditions and elucidating reaction mechanisms. For this compound, mechanistic investigations primarily focus on the reactions at its most reactive sites: the carbon-bromine bond and the benzoxazole core.

In the context of the palladium-catalyzed Suzuki-Miyaura reaction mentioned previously, the catalytic cycle is believed to proceed through several key intermediates. The first step is the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst. This forms a Pd(II) intermediate, which is a key reactive species in the cycle. Subsequent steps involve transmetalation with the boronic acid derivative and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.

While direct experimental observation of these intermediates for this specific compound is not extensively documented in the available literature, the proposed mechanism is well-established for aryl halides in general. The stability and reactivity of these intermediates are influenced by the electronic properties of the benzoxazole moiety and the ligands on the palladium catalyst.

Furthermore, computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic structure and reactivity of related benzoxazole derivatives. researchgate.net Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions, helping to predict the most likely sites for nucleophilic or electrophilic attack and to understand the stability of potential intermediates. researchgate.net For instance, studies on the related compound 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have utilized such theoretical calculations to characterize its molecular structure and reactivity. researchgate.net

The formation of the benzoxazole ring itself involves key intermediates. For example, the synthesis of benzoxazoles from 2-aminophenols and other precursors can proceed through a 5-exo-tet cyclization, forming a benzoxazoline intermediate which is then oxidized to the final aromatic benzoxazole. nih.gov Another mechanistic pathway involves the Smiles rearrangement, which proceeds through a distinct set of intermediates. While these are mechanisms for the formation of the benzoxazole core rather than reactions of this compound itself, understanding the stability of the benzoxazole ring system is fundamental to predicting its behavior in subsequent chemical transformations.

Structure Reactivity Relationship Srr and Design Principles of 2 4 Bromobenzyl Benzo D Oxazole Analogues

Impact of Substituent Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of 2-(4-bromobenzyl)benzo[d]oxazole analogues are significantly influenced by the electronic and steric nature of substituents on both the benzoxazole (B165842) and the benzyl (B1604629) rings.

The bromine atom on the benzyl group is an electron-withdrawing group, which reduces the electron density on the benzoxazole ring. This electronic effect influences the susceptibility of the molecule to various chemical transformations. For instance, the bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups. Studies on related benzoxazole derivatives have shown that the nature of substituents dictates the course of reactions. For example, in the synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide precursors, the reaction temperature required for cyclization is dependent on the electron-withdrawing strength of the substituent at the C5 position. nih.gov A nitro group, being a potent electron-withdrawing group, facilitates the reaction at a lower temperature compared to a trifluoromethyl group. nih.gov

The reactivity of the benzoxazole ring itself can be modulated. The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons, making it a potential site for coordination with metals. researchgate.net The electronic properties of substituents on the benzoxazole ring can alter the basicity of this nitrogen atom, thereby affecting its coordination ability and the stability of resulting metal complexes.

Furthermore, the introduction of different functional groups can lead to varied biological activities. For instance, modifications on the benzoxazole ring of related compounds have been shown to impact their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov Specifically, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring resulted in the highest inhibitory activity for AChE and BuChE, respectively. rsc.org

The following table summarizes the impact of various substituents on the reactivity and properties of benzoxazole analogues based on findings from related studies.

Substituent/ModificationPositionImpact on Reactivity/Selectivity/PropertyReference
Electron-withdrawing group (e.g., NO2)C5 of benzoxazole precursorFacilitates N-deprotonation–O-SNAr cyclization at lower temperatures. nih.gov
Electron-withdrawing group (e.g., Br)4-position of benzyl ringReduces electron density on the benzoxazole ring; acts as a leaving group.
ChlorineC5 of benzoxazoleHighest inhibitory activity for butyrylcholinesterase (in a related series). rsc.org
MethylC4 of benzoxazoleHighest inhibitory activity for acetylcholinesterase (in a related series). rsc.org
Amino group4-position of phenyl ringEnhances solubility and hydrogen-bonding capacity.

Rational Design for Targeted Chemical Functions and Properties

The rational design of this compound analogues allows for the development of molecules with specific, predetermined functions. This approach relies on a deep understanding of the structure-property relationships to introduce chemical modifications that will result in desired outcomes, such as enhanced catalytic activity, specific binding affinities, or particular material properties.

For instance, in the context of designing enzyme inhibitors, the this compound scaffold can be rationally modified to optimize interactions with the target's active site. The design of novel benzoxazole derivatives as VEGFR-2 inhibitors involved in silico docking studies to predict the binding modes and guide the synthesis of compounds with improved antiproliferative activity. nih.gov The benzoxazole fragment was observed to interact with the hinge region of the VEGFR-2 catalytic site, and further modifications were made to enhance these interactions. nih.gov

Similarly, the design of 2-(4-bromobenzyl) tethered thienopyrimidines as anticancer agents involved blocking a potential metabolic spot at the C-2 position with the p-bromophenyl ring. nih.gov This modification aimed to enhance the interaction with topoisomerase enzymes. nih.gov The rational design process often involves computational modeling to predict how structural changes will affect the molecule's properties. For example, in the study of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, DFT calculations were used to analyze the molecule's reactivity, indicating the importance of the carbonyl and NH2 groups, along with the bromine atom. researchgate.net

The principles of rational design can be applied to develop materials with specific optical or electronic properties. The π-conjugated system of the benzoxazole core suggests potential for applications in materials science. researchgate.net By strategically adding substituents, one can tune the electronic structure, and consequently, the photophysical properties of the resulting materials.

The table below illustrates examples of rational design strategies for benzoxazole-based compounds.

Target Function/PropertyDesign StrategyKey Structural FeatureReference
VEGFR-2 InhibitionDocking-guided synthesis to optimize binding.Benzoxazole fragment interacting with the hinge region. nih.gov
Anticancer ActivityBlocking a metabolic spot and enhancing enzyme interaction.p-Bromobenzyl group at the C-2 position of a thienopyrimidine core. nih.gov
Enhanced Reactivity in Nucleophilic Aromatic SubstitutionIncorporation of bromine atoms to increase electrical deficiency.Bromine atoms on a benzo-bis-thiadiazole core. mdpi.comresearchgate.net
DPP-4 Inhibition3D molecular similarity-based scaffold hopping and electrostatic complementary methods.2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine core. nih.gov

Combinatorial and Diversity-Oriented Synthesis Strategies for Chemical Libraries Based on the Core Scaffold

To explore a wide range of chemical space and identify compounds with novel properties, combinatorial and diversity-oriented synthesis (DOS) strategies are employed to generate large libraries of analogues based on the this compound scaffold.

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically combining different building blocks. springernature.com For the this compound core, a combinatorial approach could involve reacting a variety of substituted 2-aminophenols with derivatives of 4-bromophenylacetic acid. This would generate a library of compounds with diverse substituents on the benzoxazole ring. The use of solid-phase synthesis can streamline this process, allowing for high-throughput production and screening. springernature.com For example, a library of 1,4-benzodiazepine (B1214927) derivatives was constructed from three components using a pin apparatus for combinatorial synthesis. nih.gov

Diversity-oriented synthesis (DOS) aims to create structurally complex and diverse molecules from a common starting material. amazonaws.com Starting with the this compound core, a DOS approach could involve a series of reactions that introduce skeletal diversity, stereochemical complexity, and a variety of functional groups. This could lead to the discovery of compounds with unexpected chemical or biological activities. An example of a DOS approach is the synthesis of peptidomimetic libraries around a morpholine (B109124) skeleton using building blocks from the chiral pool. amazonaws.com

Several synthetic methodologies are amenable to the creation of benzoxazole libraries. One-pot procedures for the synthesis of 2-substituted benzoxazoles from aryl and vinyl bromides have been developed, showcasing a broad substrate scope. organic-chemistry.org Green chemistry approaches, such as using reusable acid catalysts in aqueous media, can also be adapted for library synthesis. rsc.org Furthermore, DNA-compatible synthesis methods are being developed to create DNA-encoded libraries of scaffolds like 2-thiobenzazoles, which facilitates high-throughput screening. rsc.org

The table below outlines potential strategies for building chemical libraries based on the this compound scaffold.

Synthesis StrategyDescriptionPotential Building Blocks/ReactionsReference
Combinatorial SynthesisRapid synthesis of a large number of analogues by combining different sets of reactants.Substituted 2-aminophenols, derivatives of 4-bromophenylacetic acid. nih.govnih.gov
Diversity-Oriented Synthesis (DOS)Generation of structurally diverse and complex molecules from a common scaffold.Reactions that introduce skeletal changes, stereocenters, and various functional groups. amazonaws.com
Solid-Phase SynthesisSynthesis of compounds on a solid support to facilitate purification and automation.Attaching the benzoxazole precursor to a resin and performing subsequent reactions. springernature.com
Eco-Friendly SynthesisUse of environmentally benign reagents and conditions.Imidazolium (B1220033) chloride as a catalyst in the reaction of 2-aminophenols with DMF derivatives. mdpi.com

Advanced Applications in Chemical Sciences and Materials Technology

Role as Key Intermediates in Complex Organic Synthesis

The utility of 2-(4-Bromobenzyl)benzo[d]oxazole as a key intermediate is primarily derived from the strategic placement of the bromine atom on the benzyl (B1604629) ring. This halogen atom serves as an excellent leaving group in a variety of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond by coupling the brominated compound with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orgyoutube.com

This synthetic pathway is exceptionally powerful for creating complex biaryl derivatives and other extended π-conjugated systems, which are often the core structures of functional materials and bioactive molecules. nih.gov For instance, by reacting this compound with various arylboronic acids, chemists can systematically introduce a wide array of functional groups and molecular extensions, thereby fine-tuning the electronic and steric properties of the final product.

The general scheme for such a transformation is outlined below:

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant A Reactant B Catalyst/Base Product Significance

The benzoxazole (B165842) core itself is robust and can be synthesized through several established methods, such as the condensation of 2-aminophenols with aldehydes or carboxylic acids, sometimes facilitated by catalysts. organic-chemistry.orgnih.gov The stability of this heterocyclic system, combined with the reactivity of the bromobenzyl group, makes this compound a reliable and versatile intermediate for constructing elaborate molecular architectures. nih.gov

Applications in Organic Electronic Materials and Optoelectronic Devices

The benzoxazole scaffold is a well-established component in the design of organic electronic materials due to its inherent photophysical properties and high thermal stability. researchgate.net Derivatives of benzoxazole are frequently investigated for their applications as emitters in organic light-emitting diodes (OLEDs), as organic semiconductors, and as fluorescent probes. periodikos.com.brgoogle.com

The function of these materials is deeply connected to their molecular structure. By using this compound as an intermediate, it is possible to synthesize "donor-acceptor" type molecules. In such a structure, the benzoxazole moiety can act as an electron-accepting unit, while the group introduced via a cross-coupling reaction can serve as an electron-donating unit. This architecture is crucial for tuning the band gap of the material and, consequently, the color and efficiency of light emission. google.com

Many 2-phenylbenzoxazole (B188899) derivatives are known to be strong emitters in the solid state, a highly desirable property for OLEDs. rsc.org Some even exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in the solid state or in aggregates, which helps overcome quenching effects often seen in solid-state devices. rsc.org The photophysical properties of benzoxazole derivatives, such as absorption and emission wavelengths, are key parameters for their use in optoelectronics.

Table 2: Illustrative Photophysical Properties of Benzoxazole Derivatives

Compound Type Absorption Max (λ_abs) Emission Max (λ_em) Solvent Reference
Parent Benzoxazole ~380-390 nm ~470-582 nm Various periodikos.com.br
Benzoxazole Derivative C.3 - 390.22 nm Methanol researchgate.net
Benzoxazole Derivative C.4 - 437.05 nm Methanol researchgate.net

These properties highlight the potential to create materials that absorb UV light and emit in the visible spectrum, a fundamental requirement for many optoelectronic applications. jlu.edu.cnresearchgate.net

Potential in Agrochemical and Industrial Chemical Formulations

The benzoxazole ring is a "privileged scaffold" that appears in numerous commercially successful agrochemicals. nih.gov For instance, fenoxaprop-p-ethyl (B1329639) is a widely used herbicide that features a benzoxazole core and functions by inhibiting a key enzyme in plant fatty acid synthesis. nih.gov This precedent strongly suggests that other benzoxazole derivatives, including those accessible from this compound, could possess valuable biological activity for agricultural applications.

Research has shown that various benzoxazole derivatives exhibit a broad spectrum of activities, including herbicidal, insecticidal, antifungal, and antibacterial properties. nih.govresearchgate.netnih.gov The ability to systematically modify the structure of this compound allows for the creation of large libraries of related compounds. These libraries can then be screened to identify new molecules with potent and selective activity against agricultural pests or weeds. The development of such novel active ingredients is crucial for managing resistance to existing agrochemicals and for creating more environmentally benign crop protection solutions.

Coordination Chemistry and Metal Ion Complexation Properties

The benzoxazole structure contains both nitrogen and oxygen atoms that can act as donor sites for coordination with metal ions. unm.edu The nitrogen atom of the oxazole (B20620) ring, in particular, is a well-established coordination site, allowing benzoxazole derivatives to function as ligands in the formation of metal complexes. nih.govacs.org

A wide variety of transition metal complexes involving benzoxazole-based ligands have been synthesized and studied, incorporating metals such as copper, cobalt, nickel, zinc, titanium, and even lanthanides. unm.edunih.govnih.govacs.org The resulting metal complexes often exhibit unique chemical, electronic, and biological properties that differ significantly from the free ligand.

For example, a ligand containing two benzoxazole units has been shown to coordinate with Cu(II), Co(II), Ni(II), and Zn(II) ions, forming complexes where the ligand's geometry becomes more planar upon binding to the metal. nih.gov In other systems, phosphine-functionalized benzoxazoles have been used to create bidentate ligands that coordinate to lanthanides through both the oxazole nitrogen and the phosphine (B1218219) oxide oxygen. unm.edu

Table 3: Examples of Metal Complexes with Benzoxazole-Type Ligands

Ligand Type Metal Ion(s) Coordination Mode Significance Reference
Bis-benzoxazole Cu(II), Co(II), Ni(II), Zn(II) Intercalation with DNA Potential antitumor agents nih.gov
Phosphinoyl-methyl-benzoxazole Nd(III), Yb(III) Bidentate (N, O donors) Lanthanide separation/extraction unm.edu
Salicylbenzoxazole Ti(IV) Bidentate (N, O donors) Polymerization catalysts acs.org

The ability to use this compound as a precursor allows for the synthesis of more elaborate ligands. The bromo-functional handle can be used to attach additional coordinating groups, leading to multidentate ligands capable of forming highly stable and functionally specific metal complexes for applications in catalysis, materials science, and medicinal chemistry. researchgate.netmdpi.com

Photophysical Properties and Photochemical Transformations

Compounds containing the benzoxazole moiety are renowned for their fluorescence, making them valuable fluorophores. periodikos.com.brjlu.edu.cnresearchgate.net They typically absorb light in the near-UV region and emit light in the blue-to-green region of the visible spectrum, although the exact wavelengths can be tuned through chemical modification. periodikos.com.brresearchgate.net The fluorescence arises from the radiative decay of π-π* excited states within the extended conjugated system of the molecule. capes.gov.br

The photophysical behavior is highly dependent on the molecular structure and the surrounding environment. For instance, the introduction of different substituent groups can significantly alter the energy levels of the molecule, leading to shifts in the absorption and emission maxima. jlu.edu.cn Furthermore, the properties can change based on the polarity of the solvent, and many derivatives exhibit strong fluorescence in the solid state. rsc.orgresearchgate.net

While specific photochemical transformations of this compound are not extensively detailed, the benzoxazole core is generally stable to light. However, the C-Br bond could potentially be susceptible to photolytic cleavage under certain conditions, opening pathways for radical-based chemical reactions. The primary interest in its photophysical properties lies in harnessing its stable fluorescence for applications in fluorescent probes, sensors, and as the emissive component in organic electronic devices. periodikos.com.brrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromobenzyl)benzo[d]oxazole?

The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and 2-aminophenol analogs. For example, a modified approach inspired by benzo[d]oxazole synthesis () includes:

  • Reacting 4-bromobenzyl chloride with 2-aminophenol in ethanol under acidic catalysis (e.g., glacial acetic acid).
  • Refluxing the mixture for 4–6 hours, followed by solvent evaporation under reduced pressure.
  • Purification via recrystallization using water-ethanol (1:1 v/v), yielding the product as a crystalline solid (65–75% yield, m.p. 141–143°C) .

Q. How is the purity and structural integrity of this compound verified?

Key characterization methods include:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and aromatic proton environments. For example, the bromobenzyl group typically shows a singlet for the methylene protons (δ ~4.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in phenacyl benzoate derivatives ().
  • Melting point analysis : Consistency with literature values (e.g., 192–194°C for related brominated benzoic acids) ensures purity .

Q. What solvent systems are optimal for recrystallizing this compound?

A water-ethanol mixture (1:1 v/v) is commonly used due to its polarity gradient, which promotes slow crystallization and high product recovery. For less polar analogs, toluene or dichloromethane-hexane combinations may be employed .

Advanced Research Questions

Q. How can this compound be functionalized for organometallic applications?

The compound serves as a ligand precursor in organotin complexes. For example ():

  • React with cis-[PtCl₂(dmso)₂] in anhydrous THF under nitrogen to form Pt(II) complexes.
  • Analyze isomers via 1H NMR , where distinct splitting patterns (e.g., Δδ ~0.2 ppm) indicate cis vs. trans configurations .
  • Thermodynamic parameters (ΔH°, ΔG°) calculated via DFT studies guide stability predictions of reaction products .

Q. What strategies resolve contradictions in reported synthetic yields for brominated benzoxazole derivatives?

Discrepancies often arise from reaction conditions:

  • Catalyst choice : Phosphorus trichloride (PCl₃) vs. ammonium chloride (NH₄Cl) alters reaction kinetics ().
  • Solvent polarity : DMSO promotes higher yields in reflux conditions but may complicate purification .
  • Temperature control : Extended reflux (>18 hours) improves cyclization but risks decomposition .

Q. How can the antifungal activity of this compound derivatives be evaluated?

Methodologies include:

  • Microplate dilution assays : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Aspergillus fumigatus.
  • Structure-activity relationship (SAR) studies : Modify the bromobenzyl group to assess electronic effects on bioactivity. For example, replacing bromine with electron-withdrawing groups (e.g., -NO₂) enhances antifungal potency .

Q. What computational tools predict the thermodynamic stability of this compound isomers?

  • Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG°) and enthalpy (ΔH°) to rank isomer stability.
  • Energy diagrams : Compare transition states of syn vs. anti conformers, validated by experimental NMR data () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.